butyl (2,3-dimethylphenyl)carbamate
Overview
Description
Butyl (2,3-dimethylphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a butyl group attached to the carbamate moiety, which is further connected to a 2,3-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2,3-dimethylphenyl)carbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds as follows:
2,3-dimethylphenyl isocyanate+butanol→butyl (2,3-dimethylphenyl)carbamate
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl (2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2,3-dimethylphenylamine and butanol.
Oxidation: Oxidative reactions can convert the carbamate group into a carbamoyl chloride or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2,3-dimethylphenylamine and butanol.
Oxidation: Carbamoyl chloride or other oxidized derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Butyl (2,3-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other complex organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Carbamates have been investigated for their use in treating conditions such as Alzheimer’s disease and myasthenia gravis.
Industry: It is used in the production of polymers and resins. The carbamate group can enhance the properties of these materials, such as their durability and resistance to degradation.
Mechanism of Action
The mechanism of action of butyl (2,3-dimethylphenyl)carbamate involves the inhibition of enzymes, particularly cholinesterases. The carbamate group forms a covalent bond with the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are key enzymes in the nervous system.
Comparison with Similar Compounds
Butyl (2,3-dimethylphenyl)carbamate can be compared with other carbamates, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of a butyl group. It is less hydrophobic and has different solubility properties.
Ethyl carbamate: Contains an ethyl group and is known for its use in the synthesis of pharmaceuticals and as a preservative in some alcoholic beverages.
Phenyl carbamate: Has a phenyl group and is used in the production of pesticides and herbicides.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its butyl group provides increased hydrophobicity, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
butyl N-(2,3-dimethylphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVJXSZJUSDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC(=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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